13-O-p-Coumaroylplumieride
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Overview
Description
Preparation Methods
The synthesis of 13-O-p-Coumaroylplumieride involves several steps, typically starting from the extraction of the natural product from Plumeria rubra. The compound can be isolated using chromatographic techniques.
Chemical Reactions Analysis
13-O-p-Coumaroylplumieride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
13-O-p-Coumaroylplumieride has several scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies and for the synthesis of related iridoid glycosides.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 13-O-p-Coumaroylplumieride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of oxidative stress. The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
13-O-p-Coumaroylplumieride can be compared with other iridoid glycosides such as:
Plumieride: The parent compound from which this compound is derived.
Plumericin: Another iridoid glycoside with similar biological activities.
Isoplumericin: A structural isomer with distinct biological properties.
Protoplumericine A: A related compound with potential therapeutic applications. The uniqueness of this compound lies in its specific esterification with p-coumaric acid, which imparts unique chemical and biological properties.
Biological Activity
13-O-p-Coumaroylplumieride is an iridoid glycoside derived from plants in the Apocynaceae family, notably from Plumeria rubra and Allamanda cathartica. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and hepatoprotection. This article reviews the existing literature on the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and other pharmacological effects.
- Molecular Formula : C30H32O14
- Molecular Weight : 616.57 g/mol
- CAS Number : 80416-52-0
- Appearance : Solid at room temperature
- Density : 1.6±0.1 g/cm³
- Boiling Point : 870.9±65.0 °C
- LogP : -2.41
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. A study evaluating the cytotoxic effects of this compound revealed notable activity against HepG2 (human liver cancer) and Raji (human lymphocytic leukemia) cell lines.
Case Study: Antitumor Efficacy
A comprehensive study isolated several compounds from Plumeria rubra, including this compound, and tested their cytotoxicity using the MTT assay. The results demonstrated:
- HepG2 Cell Line : IC50 values indicated significant cytotoxicity.
- Raji Cell Line : Similar trends were observed with effective inhibition of cell proliferation.
The compound's mechanism appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of topoisomerase activity, which is crucial for DNA replication in rapidly dividing cells .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death pathways in cancer cells, particularly noted in studies involving human cancer lines such as KB31.
- Cell Cycle Arrest : Research has shown that treatment with this compound leads to a significant G2/M phase arrest in cancer cells, preventing further division and proliferation .
- Microtubule Disruption : Similar to other plant-derived compounds, it may interfere with microtubule dynamics, essential for mitosis .
Hepatoprotective Effects
In addition to its anticancer properties, this compound has been studied for its hepatoprotective effects. A study involving rats treated with 1,4 dichlorobenzene (DCB) showed that pre-treatment with methanolic extracts containing this compound significantly reduced liver enzyme levels indicative of hepatotoxicity.
Table 1: Hepatoprotective Activity Results
Treatment Group | ALT (U/L) | Total Protein (g/dL) | Hemoglobin (g/dL) |
---|---|---|---|
Control | 45 | 7.5 | 14.0 |
DCB Only | 150 | 4.0 | 10.5 |
DCB + A. neriifolia Extract (300 mg/kg) | 60 | 6.8 | 12.5 |
The results indicate a protective effect against liver damage, comparable to standard hepatoprotective agents like silymarin .
Properties
Molecular Formula |
C30H32O14 |
---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate |
InChI |
InChI=1S/C30H32O14/c1-14(41-21(33)8-5-15-3-6-16(32)7-4-15)18-11-30(44-27(18)38)10-9-17-19(26(37)39-2)13-40-28(22(17)30)43-29-25(36)24(35)23(34)20(12-31)42-29/h3-11,13-14,17,20,22-25,28-29,31-32,34-36H,12H2,1-2H3/b8-5+/t14-,17+,20+,22+,23+,24-,25+,28-,29-,30+/m0/s1 |
InChI Key |
WBCMGDNFDRNGGZ-DEYYTONKSA-N |
Isomeric SMILES |
C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)OC(=O)/C=C/C5=CC=C(C=C5)O |
Canonical SMILES |
CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)O |
Origin of Product |
United States |
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